4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl ester moiety at the 1-position and a cyclopropyl-(2-hydroxyethyl)amino-methyl substitution at the 4-position. The benzyl ester is commonly employed as a protecting group for carboxylic acids in drug synthesis, facilitating membrane permeability in prodrug designs . Its molecular formula is C₁₈H₂₅N₃O₃ (based on analogous structures in ), with a molar mass of approximately 331.41 g/mol . Key physicochemical properties include a predicted pKa of ~6.8 (indicating partial ionization at physiological pH) and a boiling point of ~512°C .
Properties
IUPAC Name |
benzyl 4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-21(18-6-7-18)14-16-8-10-20(11-9-16)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIFVVCDUMXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects: Cyclopropyl vs. Isopropyl: Cyclopropyl substituents (as in the target compound) reduce steric bulk and enhance metabolic stability compared to isopropyl groups . Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound lowers basicity (pKa ~6.8 vs. Benzyl Ester: Common across analogs; critical for masking carboxylic acids during synthesis .
Stereochemical Considerations :
- The (S)-enantiomer (CAS 1823396-40-2) demonstrates distinct pharmacokinetic profiles compared to racemic mixtures, highlighting the importance of chiral synthesis .
Synthetic Challenges :
- Cyclopropyl-containing compounds (e.g., the target) often require specialized reagents (e.g., cyclopropanation agents) compared to isopropyl analogs, increasing synthesis complexity .
Discontinued Compounds: Analogs like 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester () were discontinued due to instability or toxicity, underscoring the target compound’s relative robustness .
Research Implications
The target compound’s balanced hydrophilicity (hydroxyethyl) and stability (cyclopropyl) make it a versatile intermediate in drug discovery, particularly for CNS and protease-targeted therapies. However, its high boiling point (~512°C) may complicate purification . Future studies should explore enantiomeric activity (R vs. S configurations) and in vivo metabolic pathways.
Biological Activity
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353947-86-0) is a synthetic compound with potential therapeutic applications. Its complex structure includes a piperidine ring, a cyclopropyl group, and a benzyl ester, contributing to its biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- Structure : The compound features a piperidine core substituted with cyclopropyl and hydroxyl groups, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antinociceptive Effects : Studies indicate that derivatives of piperidine compounds often exhibit significant pain-relieving properties. The structural modifications in this compound may enhance its effectiveness against various pain models.
- Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in models of breast cancer and glioblastoma. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pain perception and neuroprotection.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting that this compound may also exert anti-inflammatory effects.
Case Studies
- Pain Management : In a study assessing the antinociceptive properties of piperidine derivatives, this compound demonstrated a significant reduction in pain response in animal models, indicating its potential as an analgesic agent.
- Cancer Research : Research published in peer-reviewed journals highlighted the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it could be developed further for therapeutic use in oncology.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
